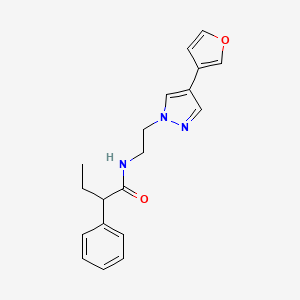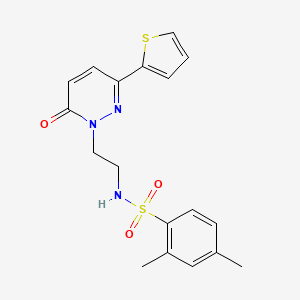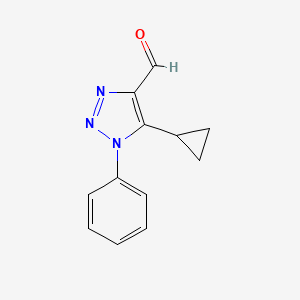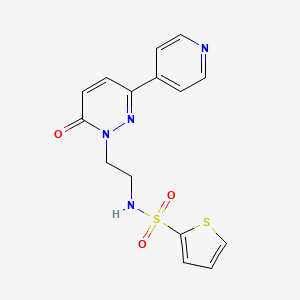
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide” is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, and an amide group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyrazole rings are likely to contribute to the compound’s aromaticity, while the amide group could participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide and its derivatives have been extensively studied for their antimicrobial properties. Research shows that these compounds exhibit significant antimicrobial activity against a range of bacteria and fungi. For instance, Idhayadhulla, Kumar, and Abdul (2012) synthesized a series of pyrazole derivatives and screened them for antimicrobial activity, highlighting the potential of these compounds in combating various microbial infections (Idhayadhulla, Kumar, & Abdul, 2012).
Fungicidal Activity
These compounds are also notable for their fungicidal properties. Ahmed et al. (2019) designed and synthesized new pyrazole derivatives containing 5-phenyl-2-furan, demonstrating significant fungicidal activity against different fungi. This suggests their potential use in agricultural and pharmaceutical applications to control fungal infections (Ahmed et al., 2019).
Antibacterial Activity
The antibacterial potential of these derivatives is also noteworthy. Rani, Yusuf, Khan, Sahota, and Pandove (2015) synthesized N-substituted 5-(furan-2-yl)-phenyl pyrazolines and evaluated their in vitro antibacterial activity. The results indicated promising antibacterial activities, making them potential candidates for developing new antibacterial agents (Rani et al., 2015).
Anticancer Activities
The derivatives of this compound have been researched for their anticancer activities. Zaki, Al-Gendey, and Abdelhamid (2018) synthesized a range of compounds from chalcones with a backbone of this chemical, showing significant antitumor activity against various cancer cell lines. This opens up possibilities for these compounds in cancer therapy (Zaki, Al-Gendey, & Abdelhamid, 2018).
Antioxidant Activities
Sokmen et al. (2014) explored the antioxidant properties of certain derivatives, revealing effective antiurease and antioxidant activities. This indicates their potential use in treatments requiring antioxidant properties (Sokmen et al., 2014).
Synthesis of Fused Heterocycles
These compounds are also valuable in the synthesis of various fused heterocycles, which are crucial in pharmaceutical and chemical industries. Abdelhamid and Riad (1987) demonstrated the synthesis of new furo[2,3‐c]pyrazoles and pyrano[2,3‐c]pyrazoles, indicating the role of these derivatives in creating complex chemical structures (Abdelhamid & Riad, 1987).
Herbicidal and Antifungal Activities
Huo, Ma, Zhe, Fan, Zhang, Beryozkina, and Bakulev (2016) synthesized a series of amide derivatives, which showed good herbicidal and antifungal activities. This suggests their application in agricultural sectors for controlling unwanted plants and fungi (Huo et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-2-18(15-6-4-3-5-7-15)19(23)20-9-10-22-13-17(12-21-22)16-8-11-24-14-16/h3-8,11-14,18H,2,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLZQVYWSKWIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2831970.png)

![4-benzoyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2831972.png)

![N-(3,4-dichlorophenyl)-6-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-indazole-1-carboxamide](/img/structure/B2831975.png)



![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2831982.png)
![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2831984.png)
![N-(2-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2831987.png)

